

Technical Guide: Physical Properties of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Cat. No.: B1320845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **Ethyl N-Boc-4-fluoropiperidine-4-carboxylate**, a key building block in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical characteristics and provides detailed experimental protocols for their determination.

Core Physical Properties

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS No: 416852-82-9) is a fluorinated piperidine derivative with the molecular formula C13H22FNO4.^[1] Its structure incorporates a fluorine atom at the C4 position, which can significantly influence its conformational preferences, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. The physical state of this compound is a liquid at standard temperature and pressure.^[2]

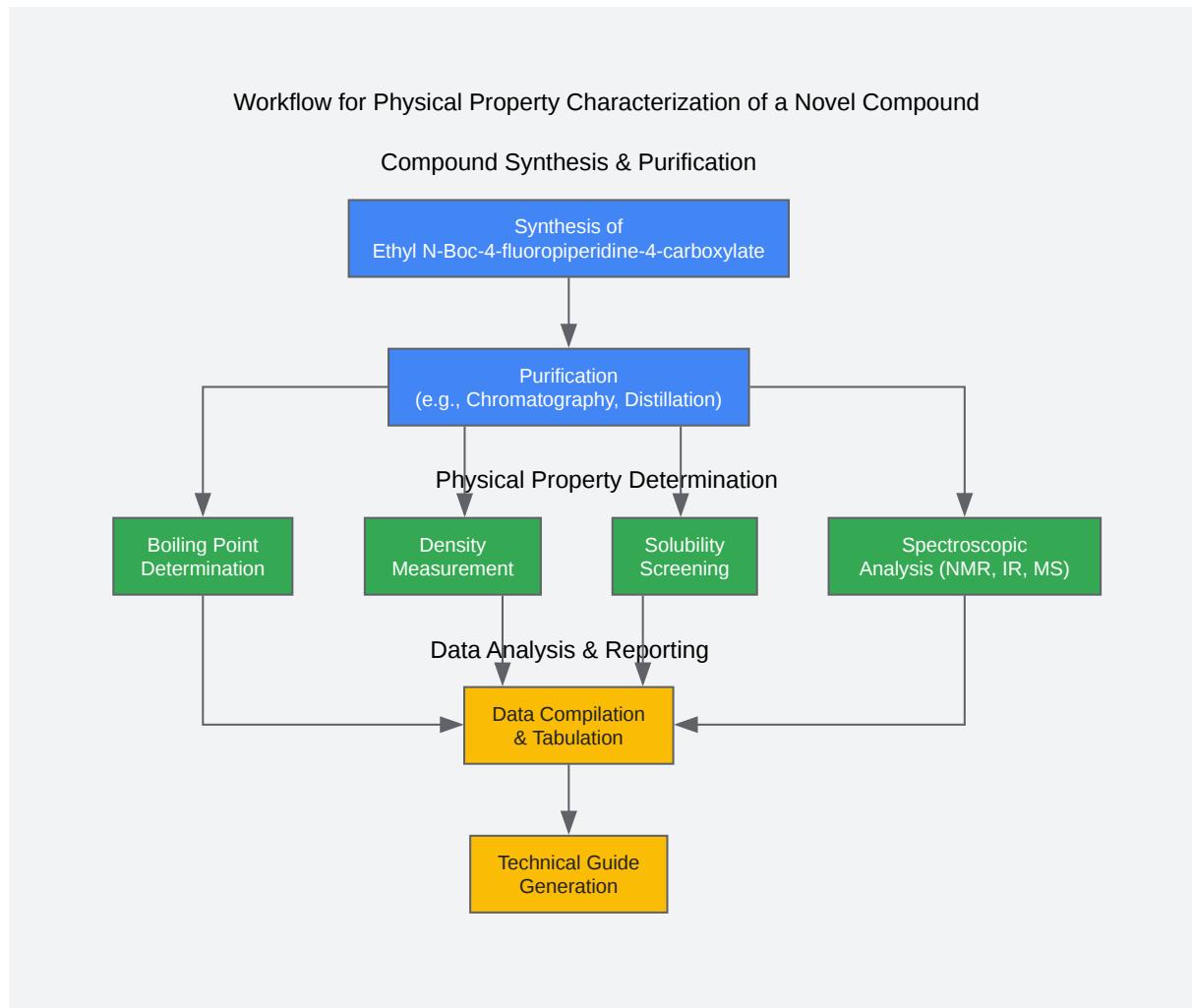
Data Presentation

The following table summarizes the available quantitative physical data for **Ethyl N-Boc-4-fluoropiperidine-4-carboxylate**. It is important to note that some of these values are predicted and should be confirmed experimentally.

Physical Property	Value	Notes
Molecular Formula	C13H22FNO4	
Molecular Weight	275.32 g/mol	[1] [2]
Physical State	Liquid	[2]
Boiling Point	319.0 ± 42.0 °C	Predicted at 760 Torr [2]
Density	1.13 ± 0.1 g/cm³	Predicted at 20 °C [2]
Melting Point	Not available (Liquid at room temperature)	
Solubility	No specific data available	A general protocol for determination is provided below.

Experimental Protocols

Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.


Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Apparatus: Thiele tube or a melting point apparatus with a boiling point attachment, thermometer, capillary tube (sealed at one end), small test tube, and heat source.
- Procedure:
 - A small amount of **Ethyl N-Boc-4-fluoropiperidine-4-carboxylate** is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil or in a melting point apparatus.
- The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Workflow for Physical Property Characterization

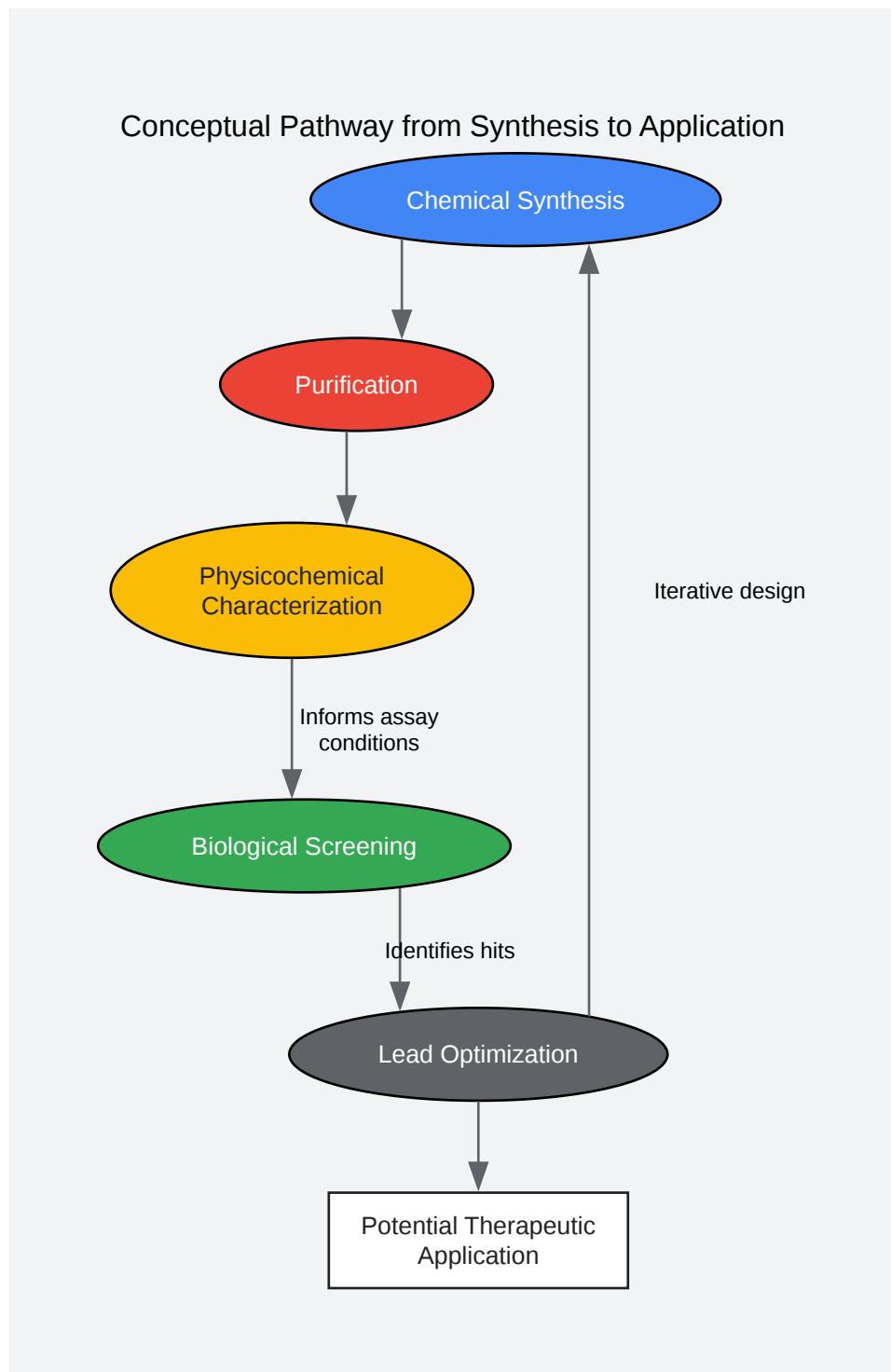
[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

Determination of Density

The density of a liquid is its mass per unit volume.

- Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance, and a temperature-controlled water bath.
- Procedure using a Pycnometer:
 - The empty pycnometer is cleaned, dried, and weighed accurately.
 - The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.
 - The pycnometer is then emptied, dried, and filled with **Ethyl N-Boc-4-fluoropiperidine-4-carboxylate**.
 - The filled pycnometer is brought to the same temperature in the water bath.
 - The pycnometer is weighed again.
 - The density of the liquid is calculated by dividing the mass of the liquid by the volume of the pycnometer.


Determination of Solubility (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

- Apparatus: Small test tubes, vortex mixer (optional), and a selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
- Procedure:
 - Approximately 0.1 mL of **Ethyl N-Boc-4-fluoropiperidine-4-carboxylate** is added to a test tube.
 - About 1 mL of a chosen solvent is added to the test tube.
 - The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1 minute).

- The mixture is visually inspected for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).
- The process is repeated with a range of solvents of varying polarities to establish a solubility profile.

Signaling Pathway of Compound Characterization

[Click to download full resolution via product page](#)

Caption: The iterative cycle of drug discovery, from synthesis to potential application.

This guide serves as a foundational resource for professionals working with **Ethyl N-Boc-4-fluoropiperidine-4-carboxylate**. While predicted data offers valuable initial insights,

experimental verification of these physical properties is strongly recommended for any application where precise values are critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 416852-82-9 | Ethyl N-BOC-4-fluoropiperidine-4-carboxylate - Synblock [synblock.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1320845#physical-properties-of-ethyl-n-boc-4-fluoropiperidine-4-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com